molecular formula C25H22N2O3 B12213867 N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B12213867
M. Wt: 398.5 g/mol
InChI Key: PNALXHBENFFHQW-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with the molecular formula C31H27N3O3 This compound is characterized by the presence of a phthalimide group, which is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the reaction of phthalic anhydride with benzylamine to form the phthalimide intermediate. This intermediate is then reacted with 2-bromo-2-phenylpropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Uniqueness

N,N-dibenzyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the phthalimide group and the dibenzyl moieties contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N,N-dibenzyl-2-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C25H22N2O3/c1-18(27-24(29)21-14-8-9-15-22(21)25(27)30)23(28)26(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15,18H,16-17H2,1H3

InChI Key

PNALXHBENFFHQW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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